Permanent Yellow Rn

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

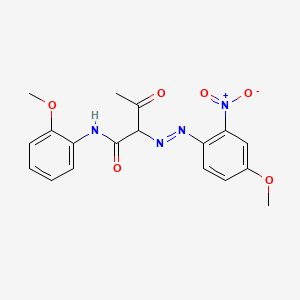

2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-14-6-4-5-7-16(14)28-3)21-20-13-9-8-12(27-2)10-15(13)22(25)26/h4-10,17H,1-3H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFORAEIAYCSGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052336 | |

| Record name | Pigment Yellow 65 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6528-34-3 | |

| Record name | Pigment Yellow 65 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6528-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-(2-(4-methoxy-2-nitrophenyl)diazenyl)-N-(2-methoxyphenyl)-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Yellow 65 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Yellows: A Technical Guide to "Permanent Yellow RN" and its Chemical Identities

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the chemical properties of "Permanent Yellow RN," a commercial name that can refer to distinct chemical entities, primarily Pigment Yellow 65 (C.I. 11740) and, in some contexts, the chemically different Pigment Yellow 17 (C.I. 21105) . This document provides a detailed examination of both pigments to mitigate ambiguity and equip researchers with precise data for their work.

Part 1: Clarification of "this compound" Nomenclature

The trade name "this compound" is not uniquely assigned to a single chemical structure. Market and historical variations have led to its association with at least two distinct organic pigments. The primary and most commonly identified compound is Pigment Yellow 65. However, due to overlapping applications and similar color characteristics, the diarylide-based Pigment Yellow 17 is also sometimes referenced with similar nomenclature. This guide will, therefore, present the technical properties of both compounds in separate, clearly delineated sections to ensure scientific accuracy.

Part 2: Pigment Yellow 65 (C.I. 11740) - The Predominant "this compound"

Pigment Yellow 65 is a monoazo pigment recognized for its reddish-yellow hue and good fastness properties.[1][2]

Chemical Identification and Core Properties

| Property | Value | Source(s) |

| Chemical Name | 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide | [3] |

| Synonyms | Hansa Yellow RN, C.I. 11740, Fast Yellow RN | [4] |

| CAS Number | 6528-34-3 | [3][4][5][6][7] |

| EINECS Number | 229-419-9 | [3][4][6] |

| Molecular Formula | C18H18N4O6 | [3][4][5][7] |

| Molecular Weight | 386.36 g/mol | [4][5][7][8] |

| Appearance | Yellow to reddish-yellow powder | [1][2] |

Physicochemical Properties

Pigment Yellow 65 exhibits properties that make it suitable for applications requiring good stability.

| Property | Value | Source(s) |

| Density | ~1.33 - 1.6 g/cm³ | [1][2] |

| Heat Fastness | Up to 150-260°C | [5][7] |

| Light Fastness | Good (Rating of 7 on a scale of 1-8) | [5][7] |

| Acid Fastness | Excellent (Rating of 5 on a scale of 1-5) | [5][7] |

| Alkali Fastness | Excellent (Rating of 5 on a scale of 1-5) | [5][7] |

| Water Fastness | Very Good (Rating of 5 on a scale of 1-5) | [9] |

| Oil Absorption | 26-62 g/100g | [5] |

| pH Value | 5.1 - 8.0 | [5][7] |

Synthesis Pathway

The synthesis of Pigment Yellow 65 is a classic example of a diazotization-coupling reaction. This industrial process is valued for its efficiency and scalability.

Conceptual Workflow:

-

Diazotization: A primary aromatic amine, 4-methoxy-2-nitroaniline, is converted into a diazonium salt by reacting it with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures.

-

Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide). This electrophilic substitution reaction forms the stable azo linkage (-N=N-), which is the chromophore responsible for the pigment's color.

Caption: Synthesis of Pigment Yellow 65 via diazotization and coupling.

Applications

This compound, as Pigment Yellow 65, is primarily utilized in:

-

Paints and Coatings: Including water-based and solvent-based systems due to its good resistance properties.[9][10][11]

-

Printing Inks: Suitable for both aqueous and solvent-based inks.[9][10]

-

Plastics and Rubber: Used for coloring various polymers like PVC and PE.[5][7]

-

Stationery Products: Valued for its vibrant color in stationery applications.[5]

Part 3: Pigment Yellow 17 (C.I. 21105) - A Diarylide Alternative

Pigment Yellow 17 is a diarylide yellow pigment, also known as Benzidine Yellow. It is characterized by a greenish-yellow shade and is a disazo compound. While chemically distinct from Pigment Yellow 65, some trade names overlap.

Chemical Identification and Core Properties

| Property | Value | Source(s) |

| Chemical Name | 2,2'-[(3,3'-Dichlorobiphenyl-4,4'-diyl)bis(azo)]bis[N-(2-methoxyphenyl)-3-oxobutyramide] | [12] |

| Synonyms | C.I. Pigment Yellow 17, Permanent Yellow GG, Benzidine Yellow GG | |

| CAS Number | 4531-49-1 | [12][13][14] |

| EINECS Number | 224-867-1 | [12] |

| Molecular Formula | C34H30Cl2N6O6 | [12][13][14] |

| Molecular Weight | 689.54 g/mol | [13][14] |

| Appearance | Greenish-yellow powder |

Physicochemical Properties

Pigment Yellow 17 offers a different set of performance characteristics compared to Pigment Yellow 65.

| Property | Value | Source(s) |

| Density | ~1.30 - 1.66 g/cm³ | [14] |

| Heat Stability | Up to 200-240°C | [12][14] |

| Light Fastness | Good (Rating of 6-7 on a scale of 1-8) | [12][15] |

| Migration Resistance | Poor to Moderate | [12] |

| Solubility | Soluble in butanol and xylene | |

| Chemical Resistance | Resistant to acids, alkalis, and solvents |

Synthesis Pathway

The synthesis of Pigment Yellow 17 is more complex, involving a bis-diazotization reaction.

Conceptual Workflow:

-

Bis-Diazotization: The diamine, 3,3'-dichlorobenzidine, is treated with two equivalents of nitrous acid to form a tetra-azonium salt. This reaction requires careful temperature control.

-

Coupling: The resulting tetra-azonium salt is then coupled with two equivalents of the coupling component, N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide), to form the final disazo pigment.

Caption: Synthesis of Pigment Yellow 17 via bis-diazotization and coupling.

Applications

Pigment Yellow 17 is a versatile pigment used in a variety of sectors:

-

Printing Inks: Widely used in offset, water-based, and solvent-based inks.[16]

-

Plastics: A coloring agent for polyolefins (PE, PP), PVC, and rubber.[16]

-

Textiles: Applied in textile printing and for spin dyeing of viscose rayon.

-

Coatings: Used in industrial paints and powder coatings.[16]

Part 4: Spectral and Analytical Considerations

While specific, verified spectra (IR, UV-Vis, NMR) are proprietary or found in specialized databases, the chemical structures allow for predictable spectral characteristics.

-

Infrared (IR) Spectroscopy: Both pigments will show characteristic peaks for N-H stretching (amide), C=O stretching (amide and ketone groups), and aromatic C=C bending. The presence of the nitro group (NO2) in Pigment Yellow 65 and the C-Cl bond in Pigment Yellow 17 would be key distinguishing features.

-

UV-Visible Spectroscopy: The extended conjugation provided by the azo linkage results in strong absorption in the visible region, giving the yellow color. The exact λmax will differ based on the specific electronic structure of each molecule.

-

Fluorescence: Some diarylide pigments like Pigment Yellow 17 are known to exhibit solid-state fluorescence.[8][17]

Part 5: Safety and Handling

For both pigments, standard laboratory safety protocols should be followed.

-

General Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[18][19]

-

Personal Protective Equipment (PPE): Safety goggles, gloves, and a dust mask or respirator are recommended.[19][20]

-

Toxicology: Neither substance is classified as acutely toxic, but they may cause skin or eye irritation upon contact.[18][21] Long-term exposure data is limited. A key consideration for diarylide pigments derived from 3,3'-dichlorobenzidine (like PY17) is the potential for cleavage of the azo bond to release the parent aromatic amine, which is a known carcinogen. Modern manufacturing processes aim to produce stable pigments that minimize this risk under normal conditions of use.

-

Storage: Store in a dry, cool place away from direct sunlight and incompatible materials.[18]

Part 6: Conclusion for the Research Professional

The designation "this compound" is ambiguous and requires careful verification of the specific chemical identity through its CAS number or Colour Index (C.I.) name. Pigment Yellow 65 (a monoazo pigment) and Pigment Yellow 17 (a disazo diarylide pigment) possess distinct chemical structures, synthesis routes, and performance profiles. Researchers must confirm which compound is relevant to their application to ensure the validity and reproducibility of their work. This guide provides the foundational chemical and physical data for both potential candidates, enabling informed selection and use in a scientific setting.

References

-

Ataman Kimya. PIGMENT YELLOW 17. [Link]

-

First Continental International. Organic Pigment – 1165 this compound. [Link]

-

Solar Impex. Pigment Yellow 17. [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 17. [Link]

-

SY Chemical Co., Ltd. Pigment Yellow 17. [Link]

-

UL Prospector. This compound by Zhejiang Chembest United Industrial Co., Ltd.. [Link]

-

HUPC GLOBAL CHEMICAL. Pigment Yellow 65|Fast Yellow RN|Hansa Yellow RN. [Link]

-

PubChem. 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide. [Link]

-

IS NIR Spectra. IS NIR Spectra. [Link]

-

SY Chemical Co., Ltd. Pigment Yellow 12. [Link]

-

Carl ROTH. Safety Data Sheet: Golden Yellow RNL. [Link]

-

DayGlo Color Corp. Safety Data Sheet. [Link]

-

Greenbook.net. Safety Data Sheet. [Link]

-

Infrared and Raman Users Group (IRUG). Interactive IRUG Spectrum. [Link]

-

PubChem. C.I. Pigment Yellow 83. [Link]

-

YouTube. Permanent Yellow Deep Watercolor - Paint Characteristics & Color Mixing. [Link]

-

ColourLex. Infrared Spectroscopy. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Pigment yellow 101. [Link]

-

Win-Chem. Solvent Yellow 114. [Link]

-

SpectraBase. Pigment Yellow 83 - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. ulprospector.com [ulprospector.com]

- 2. This compound | 6528-34-3 | Benchchem [benchchem.com]

- 3. Organic Pigment – 1165 this compound | Products | First Continental International | Window to the Chemical World [fci-nj.com]

- 4. union-pigment.com [union-pigment.com]

- 5. This compound-P-Organic pigment-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 6. Chemical CAS No. 6528-34-3 this compound Pigment Yellow 65 - Pigment Yellow and Organic Pigment [mornichemical.en.made-in-china.com]

- 7. PIGMENT YELLOW RN-Organic pigment-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. specialchem.com [specialchem.com]

- 10. specialchem.com [specialchem.com]

- 11. specialchem.com [specialchem.com]

- 12. solarimpex.com [solarimpex.com]

- 13. echemi.com [echemi.com]

- 14. Pigment Yellow 17 - SY Chemical Co., Ltd. [sypigment.com]

- 15. Pigment Yellow 17-shanghai colors ltd [shanghai-colors.com]

- 16. epsilonpigments.com [epsilonpigments.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. carlroth.com [carlroth.com]

- 19. chemos.de [chemos.de]

- 20. edvotek.com [edvotek.com]

- 21. images.thdstatic.com [images.thdstatic.com]

An In-depth Technical Guide to Pigment Yellow 65 (CAS 6528-34-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 65 (PY 65), identified by CAS number 6528-34-3, is a monoazo pigment characterized by its brilliant reddish-yellow shade. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, and diverse industrial applications, with a focus on insights relevant to scientific research and development. While primarily utilized in the paint, coatings, and ink industries for its excellent hiding power and good resistance properties, its chemical structure and biological activity warrant consideration in broader scientific contexts. This document synthesizes available data on its performance characteristics, toxicological profile, and handling protocols to serve as a foundational resource for professionals exploring its potential beyond conventional applications.

Introduction: Characterizing Pigment Yellow 65

Pigment Yellow 65, also known as Hansa Yellow RN, is an organic pigment that provides a vibrant, clean yellow hue with reddish undertones.[1][2] It belongs to the monoazo class of pigments, which are characterized by a single azo group (-N=N-) in their molecular structure.[3][4] This structural feature is central to its chromophoric properties and overall performance. While its primary market is in industrial and decorative coatings, its notable lightfastness and chemical stability have made it a subject of interest for applications demanding durability.[2]

The pigment is produced as a reddish-yellow powder and is noted for its high hiding power, which is attributed to its comparatively coarse particle size.[5][6] While widely used in the United States, it sees less production and application in European and Asian markets.[5][7] Its cost-effectiveness and performance profile, which in some aspects is comparable to Pigment Yellow 83, contribute to its continued commercial relevance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Pigment Yellow 65 is essential for its application and for predicting its behavior in various matrices.

Chemical Identity and Structure

-

IUPAC Name: 2-[(4-Methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide[2]

-

CAS Number: 6528-34-3

-

EC Number: 229-419-9

The molecular structure of Pigment Yellow 65 is fundamental to its color and stability.

Caption: Synthesis of Pigment Yellow 65.

Experimental Protocol: A Representative Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on the known chemistry:

-

Diazotization: 4-Methoxy-2-nitrobenzenamine is dissolved in an acidic aqueous medium (typically hydrochloric acid). The solution is cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling: N-(2-methoxyphenyl)-3-oxobutanamide is dissolved or suspended in an alkaline aqueous solution.

-

Reaction: The freshly prepared diazonium salt solution is slowly added to the coupling component solution. The pH of the reaction mixture is carefully controlled to facilitate the azo coupling reaction, which results in the precipitation of Pigment Yellow 65.

-

Isolation and Purification: The precipitated pigment is isolated by filtration. It is then washed extensively with water to remove residual salts and unreacted starting materials.

-

Drying and Milling: The washed pigment is dried and then milled to achieve the desired particle size distribution for its intended application.

Industrial and Research Applications

Pigment Yellow 65 is valued for its performance in a range of applications, primarily in the coloration of coatings and inks. [2][7]

Coatings and Paints

A significant application of Pigment Yellow 65 is in paints and coatings, where its high opacity and good lightfastness are advantageous. [2][8]It is utilized in:

-

Architectural Coatings: Including both water-based and solvent-based decorative paints. [1][9][10]* Industrial Paints: For general industrial applications. [2][9][10]* Road Marking Paints: Its durability and visibility make it suitable for traffic paints. [1]* Powder Coatings: Recommended for use in powder coating formulations. [10]

Inks and Printing

Pigment Yellow 65 is also employed in the manufacturing of printing inks, particularly for water-based systems. [1][7][9]Its use in this sector is somewhat limited by its lower color strength compared to other yellow pigments. [5][7]

Other Applications

Beyond its primary uses, Pigment Yellow 65 finds application in the coloration of:

-

Textile Printing: It is used in pigment printing pastes for textiles. [1][7][8]* Plastics and Rubber: While not its primary market, it can be used to color various polymers. [2][7][11]* Cultural and Educational Supplies: It is used in products such as art supplies. [2][7][11]

Potential Research Interest

For the research community, particularly in drug development, the interest in Pigment Yellow 65 may lie in its chemical structure and biological activity. It has been described as a biologically active chemical, although specific details of this activity are not extensively documented in the reviewed literature. Its solid-state fluorescence is another property that could be of interest for certain analytical or imaging applications. [12]The presence of nitro and azo groups, along with methoxy-substituted phenyl rings, provides a scaffold that could be explored for medicinal chemistry modifications or as a starting point for the synthesis of novel compounds.

Performance Characteristics and Resistance Properties

The utility of Pigment Yellow 65 is defined by its fastness and resistance to various environmental and chemical factors.

Light and Weather Fastness

Pigment Yellow 65 exhibits good lightfastness, making it suitable for applications requiring color stability upon exposure to light. [2][8][9]Its weather fastness is also considered good, contributing to its use in exterior coatings. [2]

Chemical Resistance

The pigment demonstrates good resistance to both acids and alkalis. [9]Its resistance to various organic solvents is moderate, with some variability depending on the specific solvent. [2][11]

Tabulated Resistance Properties

The following table summarizes the resistance properties of Pigment Yellow 65, with ratings on a scale of 1 (poor) to 5 (excellent) or 1 (poor) to 8 (excellent) for lightfastness, as reported in various technical data sheets.

| Resistance To | Rating | Source(s) |

| Light Fastness (Full Tone) | 5-8 | [1][3][13][14] |

| Light Fastness (Tint Tone) | 5-7 | [13][14] |

| Acid (5% HCl) | 5 | [1][3][13][14] |

| Alkali (5% NaOH) | 5 | [1][3][13][14] |

| Water | 3-5 | [3][13][14] |

| Ethanol | 2-3 | [3][13] |

| Xylene | 3 | [3][13] |

| Ethyl Acetate | 3-4 | [3][13] |

| MEK (Methyl Ethyl Ketone) | 3 | [3][13] |

Toxicological Profile and Safety

A critical consideration for any chemical substance is its toxicological profile and the associated handling and safety protocols.

Acute Toxicity

Based on available data, Pigment Yellow 65 exhibits low acute toxicity. An oral LD50 in rats has been reported as >2400 mg/kg, indicating that it is not effective up to this concentration. [15]

Irritation and Sensitization

-

Skin Irritation: It is reported as not irritating to the skin in rabbit studies. [15]However, prolonged or repeated contact may cause skin irritation in sensitive individuals. [16]* Eye Irritation: Dust may cause irritation and inflammation to the eyes. [16]* Sensitization: There is no information reported on sensitization effects. [15]

Handling and Exposure Controls

Standard industrial hygiene practices should be followed when handling Pigment Yellow 65.

-

Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation may be necessary to control airborne dust. [16][17]* Personal Protective Equipment (PPE):

Accidental Release and Disposal

In case of a spill, the material should be swept or vacuumed up to avoid generating dust. [16]It should be disposed of in accordance with local, state, and federal regulations. [15][16]

Conclusion

Pigment Yellow 65 is a versatile and commercially significant organic pigment with a well-defined profile of properties and applications. Its robust performance in terms of lightfastness, chemical resistance, and opacity makes it a reliable choice for the coloration of paints, inks, and textiles. For the scientific research community, its monoazo structure, biological activity, and fluorescent properties present avenues for further investigation, potentially leading to novel applications beyond its traditional use as a colorant. This guide provides a solid foundation of technical information to support both industrial and research endeavors involving Pigment Yellow 65.

References

-

Ataman Kimya. PIGMENT YELLOW 65. [Link]

-

ChemBK. Pigment Yellow 65. (2024-04-09). [Link]

-

SY Chemical Co., Ltd. Pigment Yellow 65. [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 65. [Link]

-

Zeya Chemicals. Pigment yellow 65 - Corimax Yellow RN. [Link]

-

Precise Color. China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers. [Link]

-

Vipul Organics. Suntone Yellow 65 MSDS. [Link]

-

WorldOfChemicals. Pigment Yellow 65. (2012-11-16). [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 65|Fast Yellow RN. [Link]

-

Colors (India). Technical Data Sheet. [Link]

-

Anupam Colours & Chemicals. Anucolour Pigment Yellow 65.cdr. [Link]

-

Vipul Organics. Suntone™ Pigment Yellow 65 Technical Data Sheet. [Link]

-

Unknown. TECHNICAL DATA SHEET. Pigment Yellow 65. [Link]

-

First Color. [MATERIAL SAFETY DATA SHEET(MSDS)]. [Link]

-

Shanghai Honor Industrial Co., LTD. Pigment Yellow 65 by Shanghai Honor Industrial Co., LTD - Paint & Coatings. [Link]

-

Geecolor. China Pigment Yellow 65 Manufacturers Suppliers Factory. [Link]

-

Society of Dyers and Colourists. Toxicology and toxicological testing of colorants. [Link]

-

HUPC GLOBAL CHEMICAL. Pigment Yellow 65. [Link]

-

Zeya Chemicals. Pigment yellow 65 TDS. [Link]

-

Artist Pigments. PY65 Hansa Yellow 3RN | Art materials. [Link]

Sources

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. zeyachem.net [zeyachem.net]

- 3. colors-india.com [colors-india.com]

- 4. zeyachem.net [zeyachem.net]

- 5. chembk.com [chembk.com]

- 6. ulprospector.com [ulprospector.com]

- 7. Pigment Yellow 65 - SY Chemical Co., Ltd. [sypigment.com]

- 8. DuraPaint®6165 Pigment Yellow 65 | Fineland Chem [finelandchem.com]

- 9. China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers | Precise Color [precisechem.com]

- 10. epsilonpigments.com [epsilonpigments.com]

- 11. Pigment Yellow 65 [dyestuffintermediates.com]

- 12. Pigment Yellow 65 | 6528-34-3 [chemicalbook.com]

- 13. anupamcoloursacci.com [anupamcoloursacci.com]

- 14. vipulorganics.com [vipulorganics.com]

- 15. vipulorganics.com [vipulorganics.com]

- 16. cncolorchem.com [cncolorchem.com]

- 17. echemi.com [echemi.com]

An In-Depth Technical Guide to the Molecular Structure of Permanent Yellow RN (C.I. Pigment Yellow 65)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a thorough understanding of the fundamental molecular characteristics of a compound is paramount to its successful application. This guide is designed to provide a comprehensive technical overview of Permanent Yellow RN, also known as C.I. Pigment Yellow 65. Moving beyond a simple data sheet, this document delves into the intricacies of its molecular structure, synthesis, and physicochemical properties, offering insights that are critical for its use in research and development. The structure of this guide is intentionally fluid, designed to logically present the scientific narrative of this important monoazo pigment.

Chemical Identity and Molecular Architecture

This compound is a monoazo pigment characterized by a vibrant reddish-yellow hue. Its core molecular framework is built upon a single azo group (-N=N-) that connects two substituted benzene rings. This chromophore is fundamental to its color properties.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| Chemical Name | 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide | [1] |

| C.I. Name | Pigment Yellow 65 | [2] |

| C.I. Number | 11740 | [2] |

| CAS Number | 6528-34-3 | [2] |

| Molecular Formula | C₁₈H₁₈N₄O₆ | [2] |

| Molecular Weight | 386.36 g/mol | [2] |

The IUPAC name, 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, precisely describes the arrangement of its constituent functional groups. The molecule's polarity and potential for intermolecular interactions are significantly influenced by the presence of methoxy (-OCH₃), nitro (-NO₂), and amide (-CONH-) functionalities.

Figure 1: 2D representation of the molecular structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is a classic example of azo coupling, a cornerstone of industrial dye and pigment chemistry. The process involves two key stages: diazotization and azo coupling.

Figure 2: General workflow for the synthesis of this compound.

Diazotization of 4-Methoxy-2-nitroaniline

The synthesis commences with the diazotization of the primary aromatic amine, 4-methoxy-2-nitroaniline.[1][2] This reaction is conducted in an acidic medium, typically with hydrochloric acid, and at a low temperature (0-5 °C) to ensure the stability of the resulting diazonium salt. Sodium nitrite is added to generate nitrous acid in situ, which then reacts with the amine to form the diazonium salt. The low temperature is critical to prevent the decomposition of the diazonium salt, which is thermally labile.

Azo Coupling with N-(2-methoxyphenyl)-3-oxobutanamide

The second stage is the azo coupling reaction, where the electrophilic diazonium salt reacts with a coupling component, in this case, N-(2-methoxyphenyl)-3-oxobutanamide (also known as acetoacet-o-anisidide).[1][2] This coupling partner possesses an active methylene group, which is sufficiently nucleophilic to be attacked by the diazonium ion. The reaction is typically carried out in a slightly acidic to neutral pH to facilitate the coupling reaction while maintaining the stability of the diazonium salt. The final product, this compound, precipitates out of the reaction mixture as a solid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound, based on established principles of azo pigment chemistry.

Materials:

-

4-Methoxy-2-nitroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Urea

-

N-(2-methoxyphenyl)-3-oxobutanamide

-

Sodium Acetate

-

Distilled Water

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, suspend 4-methoxy-2-nitroaniline in a mixture of distilled water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring for 30-60 minutes at 0-5 °C to ensure complete diazotization.

-

Add a small amount of urea to destroy any excess nitrous acid.

-

-

Coupling:

-

In a separate vessel, dissolve N-(2-methoxyphenyl)-3-oxobutanamide in an aqueous solution, and adjust the pH to be slightly acidic to neutral using a buffer such as sodium acetate.

-

Cool the solution of the coupling component to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

A yellow precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure complete coupling.

-

-

Isolation and Purification:

-

Filter the precipitated pigment and wash thoroughly with distilled water to remove any unreacted starting materials and inorganic salts.

-

Dry the pigment in an oven at a controlled temperature (e.g., 60-80 °C).

-

Physicochemical Properties and Performance Characteristics

The molecular structure of this compound dictates its physical and chemical properties, which in turn determine its performance in various applications.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Yellow Powder | [1] |

| Melting Point | 239 °C | |

| Specific Gravity | 1.35 - 1.55 | [3] |

| Particle Size (average) | 100 - 200 nm | [3] |

| Surface Area | 6 - 20 m²/g | |

| Lightfastness | Good | |

| Heat Stability | Moderate (shows darkening at 150 °C) | |

| Acid Resistance | Excellent | |

| Alkali Resistance | Excellent | |

| Solvent Resistance | Good |

The good lightfastness and resistance to chemicals are attributed to the stable aromatic azo structure and the presence of intramolecular hydrogen bonding. However, its heat stability is moderate, which may limit its use in high-temperature applications. The relatively coarse particles and low surface area can affect its tinctorial strength and transparency in some applications.

Spectroscopic and Crystallographic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

-

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the amide group.

-

C-H Stretching: Peaks around 2850-3000 cm⁻¹ from the aromatic and methyl C-H bonds.

-

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group and another for the keto group of the butanamide moiety.

-

N=N Stretching: The azo group typically shows a weak to medium intensity band in the 1400-1450 cm⁻¹ region.

-

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-O Stretching: Bands in the 1200-1250 cm⁻¹ region are characteristic of the aryl-ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the methoxy protons (as singlets), the methyl protons of the butanamide moiety (as a singlet), and the amide proton (as a broad singlet). The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.

-

¹³C NMR: The ¹³C NMR spectrum would display signals for all 18 carbon atoms in their unique chemical environments, including the aromatic carbons, the carbonyl carbons, and the methyl and methoxy carbons.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent would reveal its electronic absorption properties. The color of the pigment is due to a π → π* electronic transition within the extended conjugated system of the molecule, which includes the azo group and the aromatic rings. A strong absorption band in the visible region, likely in the range of 400-450 nm, would be responsible for its yellow color.

X-ray Diffraction (XRD)

The X-ray diffraction pattern of the powdered pigment would provide information about its crystalline structure. As an organic pigment, it is expected to be crystalline, and the XRD pattern would show a series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are unique to the crystal lattice of this compound. The crystal structure of many organic pigments can be complex, and polymorphism (the existence of multiple crystal forms) is common.[4] To date, a publicly available, fully resolved crystal structure for this compound has not been identified.

Applications and Performance Insights

This compound finds its primary applications in the coloration of paints, printing inks, and plastics.[5]

-

Paints: It is used in both water-based and solvent-based paints, offering good opacity and lightfastness. Its chemical resistance makes it suitable for industrial and decorative coatings.

-

Printing Inks: Its vibrant color is advantageous in printing inks, although its tinctorial strength may be lower than some other yellow pigments.

-

Plastics: It can be used to color various plastics, but its moderate heat stability should be considered during processing.

The performance of this compound can be influenced by its physical form, such as particle size and crystal morphology. Post-synthesis treatments are often employed to optimize these properties for specific applications.

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), this compound is considered to have a low order of acute toxicity. However, as with any fine chemical powder, appropriate handling procedures should be followed to minimize exposure.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation in sensitive individuals.

-

Eye Contact: May cause eye irritation.

-

Ingestion: Harmful if swallowed.

Standard personal protective equipment, including safety glasses, gloves, and a dust mask or respirator, should be worn when handling the powder.[5]

Conclusion

References

- C.I. Pigment Yellow 65 by Hangzhou Shine Chemical Co., Ltd. - Paint & Coatings. (2025, August 12).

- PIGMENT YELLOW 65 - Ataman Kimya.

- Pigment yellow 65 - Corimax Yellow RN - Zeya Chemicals.

- FT-IR spectrum of the crude yellow pigment synthesized by Cupriavidus sp. USMAHM13. (n.d.).

- MSDS PIGMENT YELLOW 65 - Qingdao Sanhuan Colorchem CO.,LTD.

- Pigment Yellow 65. (2012, November 16).

- Pigment Yellow 65 - SY Chemical Co., Ltd.

- Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents - MDPI. (2023, October 11).

- Cadmium Yellow Pigments in Oil Paintings: Optical Degradation Studies Utilizing 3D Fluorescence Mapping Supported by Raman Spectroscopy and Colorimetry - MDPI.

- Pigment Yellow 65 - Hangzhou Epsilon Chemical Co.,Ltd.

- DuraPaint®6165 Pigment Yellow 65 - Fineland Chem.

- Raman spectroscopic database of azo pigments and application to modern art studies | Request PDF - ResearchGate. (2025, August 7).

- Quantum Chemical Studies Of Structural Parameters And Molecular Properties Of Pigment 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide | Engineering and Technology For Sustainable Development. (2021, March 15). Retrieved from a publication of Hanoi University of Science and Technology.

- WO2007039603A2 - Pigment preparation - Google Patents.

- Crystal structure prediction of organic pigments: quinacridone as an example - PMC - NIH.

- (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes - ResearchGate.

- Pigment directory | Artist Pigments.

- Azo Dyes - PhotochemCAD.

- PREPARATION-OF-YELLOW-PIGMENTS.pdf - ResearchGate. (2006, October 3).

- Raman spectroscopic database of azo pigments and application to modern art studies. (2000, June 1).

- Crystal Structure and Morphology Prediction of Organic Pigments - Radboud Repository.

- N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central.

- Organic Pigments - The Chemistry of Art.

- Creating A Colourful Life - Yellow. Retrieved from a resource on the chemistry of colors.

- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11).

- Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. (2021, September 12).

- Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes - Impactfactor. (2023, March 25).

- Synthesis and Characterization of Some New Metal Complexes 2-(4-nitrophenyl azo)-2,4-dimethylphenol - ResearchGate. (2018, May 15).

Sources

An In-depth Technical Guide to the Solubility of Pigment Yellow 65 in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of C.I. Pigment Yellow 65 (CAS No. 6528-34-3), a monoazo pigment widely utilized in industrial paints, coatings, and printing inks. This document is intended for researchers, scientists, and formulation chemists in drug development and materials science who require a deep understanding of this pigment's behavior in organic media. We will delve into the theoretical underpinnings of pigment solubility, present available qualitative and estimated quantitative data, and provide detailed, field-proven experimental protocols for determining solubility.

Introduction to Pigment Yellow 65 and the Fundamentals of Solubility

Pigment Yellow 65, with the chemical formula C₁₈H₁₈N₄O₆ and a molecular weight of 386.36 g/mol , is recognized for its brilliant reddish-yellow hue and good fastness properties.[1] As an organic pigment, its solubility, or lack thereof, is a critical parameter governing its performance in various applications. Unlike dyes, which are soluble in the application medium, pigments are designed to be largely insoluble, existing as dispersed solid particles. However, absolute insolubility is non-existent, and even slight solubility can significantly impact product performance, leading to issues such as bleeding, migration, and recrystallization.

The solubility of a pigment like Pigment Yellow 65 in an organic solvent is governed by a complex interplay of factors including:

-

Molecular Structure: The presence of polar functional groups (e.g., nitro, methoxy, and amide groups in Pigment Yellow 65) and the overall molecular size and shape dictate the intermolecular forces between pigment molecules and with the solvent.

-

Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent determine its ability to overcome the pigment-pigment interactions in the crystal lattice.

-

Temperature: Generally, the solubility of solid organic compounds in organic solvents increases with temperature.

-

Particle Size and Surface Area: Smaller pigment particles with a larger surface area tend to exhibit higher solubility.

A conceptual workflow for assessing pigment solubility is outlined below.

Caption: A generalized workflow for the systematic evaluation of pigment solubility in organic solvents.

Solubility Profile of Pigment Yellow 65

Qualitative Solubility and Solvent Resistance

Pigment Yellow 65 is generally described as being insoluble in water and slightly soluble in organic solvents.[2] Technical data sheets often provide "fastness" or "resistance" ratings, which are indicative of its insolubility in specific solvents within a formulation. A higher rating typically corresponds to lower solubility and less bleeding.

| Solvent | Resistance Rating (1-5 Scale) | Interpretation |

| Xylene | 3 | Moderate Resistance; implies some solubility. |

| Ethanol | 4 | Good Resistance; implies low solubility. |

| Ethyl Acetate | 4 | Good Resistance; implies low solubility. |

| Methyl Ethyl Ketone (MEK) | 5 | Excellent Resistance; implies very low solubility. |

| Water | 5 | Excellent Resistance; considered insoluble. |

| Mineral Spirits | 5 | Excellent Resistance; implies very low solubility. |

| Cellosolve | Resistant | Good Resistance; implies low solubility.[3] |

| Kerosene | Resistant | Good Resistance; implies low solubility.[3] |

Note: The resistance ratings are compiled from various technical data sheets and should be considered as general indicators. The scale is typically 1=poor, 5=excellent.

Estimated Quantitative Solubility

Due to the lack of direct quantitative data for Pigment Yellow 65, we can draw comparisons with other monoazo yellow pigments with similar structural features.

-

Pigment Yellow 74 (C₁₈H₁₈N₄O₆): Structurally very similar to Pigment Yellow 65, it has a reported water solubility of less than 0.1 g/100 mL and is noted to be soluble in DMSO.

-

Pigment Yellow 3 (C₁₆H₁₂Cl₂N₄O₄): This pigment is described as being slightly soluble in ethanol, acetone, and benzene.[4][5]

Based on these analogues and the qualitative data, the estimated solubility of Pigment Yellow 65 in various organic solvents is presented below. These values should be confirmed experimentally for specific applications.

| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility at 25°C (g/L) |

| n-Hexane | 1.88 | < 0.01 |

| Xylene | 2.27 | 0.1 - 0.5 |

| Toluene | 2.38 | 0.1 - 0.5 |

| Ethyl Acetate | 6.02 | 0.05 - 0.2 |

| Methyl Ethyl Ketone (MEK) | 18.5 | < 0.05 |

| Acetone | 20.7 | 0.05 - 0.2 |

| Ethanol | 24.5 | 0.01 - 0.1 |

| N,N-Dimethylformamide (DMF) | 36.7 | 1 - 5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1 - 5 |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for Pigment Yellow 65, standardized experimental procedures are essential. Below are two robust methods that can be employed.

Gravimetric Method for Solubility Determination

This method is a direct and highly accurate approach for determining the solubility of a pigment in a given solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the supernatant to determine the mass of the dissolved pigment.

Experimental Workflow:

Caption: Step-by-step workflow for the gravimetric determination of pigment solubility.

Detailed Protocol:

-

Preparation: Add an excess amount of Pigment Yellow 65 to a known volume of the organic solvent in a sealed, airtight container. The presence of undissolved pigment is crucial to ensure saturation.

-

Equilibration: Place the container in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by careful decantation, or by filtration through a fine porosity filter (e.g., 0.2 µm PTFE syringe filter). It is critical to avoid any transfer of solid particles.

-

Aliquot Transfer: Accurately transfer a known volume (e.g., 10.0 mL) of the clear, saturated supernatant to a pre-weighed, clean, and dry evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the pigment (e.g., 60-80°C). Dry to a constant weight.

-

Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried pigment residue.

-

Calculation: The solubility (S) in g/L is calculated as follows:

S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant in Liters

Spectrophotometric Method for Solubility Determination

This method is an indirect but often faster alternative to the gravimetric method, particularly suitable for pigments that have a strong chromophore. It relies on measuring the absorbance of the saturated solution and relating it to the concentration via a pre-established calibration curve (Beer-Lambert Law).

Experimental Workflow:

Caption: Workflow for determining pigment solubility using UV-Visible spectrophotometry.

Detailed Protocol:

-

Calibration Curve Preparation:

-

Prepare a stock solution of Pigment Yellow 65 in the chosen solvent by dissolving a precisely weighed amount in a known volume. This may require a solvent in which the pigment is more soluble (e.g., DMF or DMSO) and then diluting into the target solvent if solubility is very low.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. Use the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Saturated Solution Analysis:

-

Prepare a saturated solution of Pigment Yellow 65 in the target solvent and clarify it as described in the gravimetric method (steps 1-3).

-

If necessary, dilute a known volume of the clear supernatant with the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution at λmax.

-

-

Calculation:

-

Use the absorbance value and the equation from the calibration curve to calculate the concentration of the (diluted) solution.

-

If the solution was diluted, multiply the calculated concentration by the dilution factor to determine the solubility of the original saturated solution.

-

Conclusion

The solubility of Pigment Yellow 65 in organic solvents is a critical parameter for its effective use in various formulations. While generally exhibiting low solubility, its behavior can vary significantly with the choice of solvent. This guide has provided a comprehensive overview of the theoretical principles, qualitative data, and estimated quantitative solubility of Pigment Yellow 65. The detailed experimental protocols for gravimetric and spectrophotometric determination offer robust methodologies for obtaining precise and reliable solubility data, enabling researchers and formulators to optimize their use of this versatile pigment.

References

-

HUPC GLOBAL CHEMICAL. Pigment Yellow 65. Available from: [Link]

-

Ataman Kimya. PIGMENT YELLOW 65. Available from: [Link]

-

Zeya Chemicals. Pigment yellow 65 - Corimax Yellow RN. Available from: [Link]

-

SY Chemical Co., Ltd. Pigment Yellow 65. Available from: [Link]

-

SY Chemical Co., Ltd. Pigment Yellow 3. Available from: [Link]

-

World of Pigments. Pigment Yellow 3. Available from: [Link]

Sources

"Permanent Yellow RN" spectroscopic data (UV-Vis, IR, NMR)

An In-Depth Technical Guide to the Spectroscopic Characterization of Permanent Yellow RN (C.I. Pigment Yellow 65)

Introduction

This compound, designated as Colour Index (C.I.) Pigment Yellow 65, is a significant member of the monoazo class of organic pigments.[1] Its robust performance characteristics, including good lightfastness and resistance to various environmental factors, have cemented its use in a wide array of applications, from industrial paints and coatings to plastics and printing inks.[2][3][4] The synthesis of this pigment typically involves the diazotization of 4-methoxy-2-nitrobenzenamine followed by an azo coupling reaction with N-(2-methoxyphenyl)-3-oxobutanamide.[1]

A thorough understanding of its spectroscopic signature is paramount for quality control, material identification, and research into its properties and potential degradation pathways. This guide provides a detailed examination of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, offering insights into the relationship between its molecular structure and its spectral characteristics.

Chemical Structure and Properties:

-

Chemical Name: 2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for characterizing colored compounds like this compound. The absorption of light in the visible region is responsible for the pigment's characteristic yellow color, arising from electronic transitions within its conjugated π-electron system.

Expertise & Experience: The Rationale Behind the Analysis

The perceived color of a substance is complementary to the color of light it absorbs.[8] A yellow pigment, such as this compound, absorbs light in the violet-blue portion of the visible spectrum, typically between 400-490 nm.[8][9] The analysis is conducted in a suitable solvent that dissolves the pigment without reacting with it, allowing for the measurement of its characteristic maximum absorption wavelength (λmax). The choice of a non-polar solvent like Toluene or a slightly more polar solvent like Dichloromethane is common, as these are less likely to induce significant shifts in the λmax compared to highly polar, protic solvents.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a precisely weighed amount of the pigment in a suitable spectroscopic-grade solvent (e.g., Toluene). A typical concentration is in the range of 1-10 mg/L. The solution must be sonicated to ensure complete dissolution and homogeneity.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank reference.

-

Data Acquisition: The sample solution is placed in a quartz cuvette. The spectrum is scanned over a range of 200-800 nm to capture both UV and visible absorptions.

-

Validation: The resulting spectrum should exhibit a clear absorption maximum in the visible region. The absorbance value at λmax should ideally fall within the linear dynamic range of the instrument (typically 0.1-1.0 A.U.) to ensure adherence to the Beer-Lambert Law.

Data Presentation: Expected UV-Vis Absorption

| Parameter | Expected Value | Region |

| λmax | ~430 - 450 nm | Visible (Violet-Blue) |

Note: The exact λmax can vary slightly depending on the solvent used due to solvatochromic effects.

Interpretation of the UV-Vis Spectrum

The strong absorption band observed in the 430-450 nm range is attributed to a π→π* electronic transition within the extensive conjugated system of the molecule. This system includes the two aromatic rings, the azo group (-N=N-), and the carbonyl group of the acetoacetanilide moiety. This extended chromophore is directly responsible for the pigment's vibrant yellow color.

Workflow Diagram: UV-Vis Analysis

Caption: UV-Vis Spectroscopy Workflow for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), a unique "fingerprint" spectrum is generated for the compound.

Expertise & Experience: The Rationale Behind the Analysis

For a complex organic molecule like this compound, the IR spectrum provides a wealth of structural information. Key functional groups, such as the secondary amide (N-H and C=O), the nitro group (NO₂), the azo linkage (N=N), and aromatic rings, all have characteristic absorption frequencies.[10][11] The solid-state analysis using a KBr pellet is a standard and reliable method for organic pigments, minimizing solvent interference and providing a spectrum representative of the material in its common physical form.

Experimental Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of dry this compound pigment is finely ground with ~200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture must be homogenous to avoid scattering of IR radiation.

-

Pellet Formation: The ground mixture is transferred to a pellet press and compressed under high pressure (approx. 8-10 tons) to form a thin, transparent pellet.

-

Instrumentation: The background spectrum of the empty sample chamber is recorded.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Validation: A good quality pellet will be transparent and show minimal scattering effects (a sloping baseline). The presence of a broad band around 3400 cm⁻¹ and a sharp band around 1630 cm⁻¹ may indicate the presence of absorbed water, necessitating more thorough drying of the sample or KBr.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 3250 | N-H Stretch | Secondary Amide |

| ~3100 - 3000 | C-H Stretch | Aromatic Rings |

| ~2950 - 2850 | C-H Stretch | -OCH₃ and -CH₃ groups |

| ~1670 - 1650 | C=O Stretch (Amide I) | Acetoacetanilide Amide |

| ~1640 - 1620 | C=O Stretch | Keto-enol Tautomer |

| ~1600, ~1480 | C=C Stretch | Aromatic Rings |

| ~1550 - 1530 | N-O Asymmetric Stretch | Nitro Group (NO₂) |

| ~1540 - 1510 | N-H Bend (Amide II) | Secondary Amide |

| ~1450 - 1400 | N=N Stretch | Azo Group |

| ~1360 - 1340 | N-O Symmetric Stretch | Nitro Group (NO₂) |

| ~1250 | C-O Stretch | Aryl Ether (-O-CH₃) |

| ~900 - 675 | C-H "out-of-plane" bend | Aromatic Ring Substitution |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be complex but highly informative. The presence of a sharp peak around 3280 cm⁻¹ is indicative of the N-H stretch of the secondary amide. A very strong absorption around 1660 cm⁻¹ corresponds to the amide I band (C=O stretch). The two strong bands for the nitro group (~1540 and ~1350 cm⁻¹) are critical for confirming its presence. The azo group (N=N) stretch is often weak in the IR spectrum and can be difficult to definitively assign but is expected in the 1450-1400 cm⁻¹ region.[12] The region below 1000 cm⁻¹ is the "fingerprint region," containing complex vibrations characteristic of the entire molecule, which is useful for comparison against a reference standard.

Workflow Diagram: IR Analysis

Caption: ¹H NMR Spectroscopy Workflow for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound (C.I. Pigment Yellow 65) using UV-Vis, IR, and NMR techniques provides a detailed and validated fingerprint of its molecular structure. UV-Vis spectroscopy confirms the electronic transitions of the chromophore responsible for its yellow color. IR spectroscopy identifies the key functional groups, including the amide, nitro, and azo moieties, that define its chemical class. Finally, ¹H NMR spectroscopy offers an unambiguous confirmation of the proton framework, allowing for complete structural verification. Together, these techniques form a robust analytical toolkit for researchers, scientists, and drug development professionals, ensuring material identity, purity, and quality in a multitude of applications.

References

- Ataman Kimya. (n.d.). PIGMENT YELLOW 17.

- ECHEMI. (n.d.). 4531-49-1, Pigment Yellow 17 Formula.

- Vandenabeele, P., Moens, L., Edwards, H. G. M., & Dams, R. (2000). Raman spectroscopic database of azo pigments and application to modern art studies. Journal of Raman Spectroscopy, 31(6), 509-517.

- MedchemExpress.com. (n.d.). Pigment Yellow 17 | Fluorescent Dye.

- Biosynth. (n.d.). Pigment yellow 17 | 4531-49-1.

- Xcolor. (n.d.). Pigment yellow 17|Fast Yellow 2G|CAS No.4531-49-1.

- Zhang, F. (2021). Azo Pigments Make Raman Spectral Multiplexing More Sensitive. ACS Central Science, 7(5), 738-740.

-

Vandenabeele, P., Moens, L., Edwards, H. G. M., & Dams, R. (2000). Raman spectroscopic database of azo pigments and application to modern art studies. Semantic Scholar. Retrieved from [Link]

- Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). This compound-P.

-

ResearchGate. (n.d.). Raman spectroscopic database of azo pigments and application to modern art studies | Request PDF. Retrieved from [Link]

-

Zhang, F. (2021). Azo Pigments Make Raman Spectral Multiplexing More Sensitive. PubMed Central. Retrieved from [Link]

- Made-in-China.com. (n.d.). Chemical CAS No. 6528-34-3 this compound Pigment Yellow 65.

- Ataman Kimya. (n.d.). PIGMENT YELLOW 65.

- Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). PIGMENT YELLOW RN.

- Benchchem. (n.d.). This compound | 6528-34-3.

- SpecialChem. (n.d.). This compound (Sinochem Tianjin).

- SpecialChem. (n.d.). This compound - Hindustan Colour.

- SpecialChem. (n.d.). This compound-P - Qingdao Sanhuan Colorchem.

- SpecialChem. (n.d.). This compound-W - Qingdao Sanhuan Colorchem.

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectrum of yellow pigment. Retrieved from [Link]

- Pacific BioLabs. (n.d.). UV/VIS Spectroscopy.

-

University of Calgary. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR FT-IR spectra of Cadmium yellow n° 6 (n° 83, Kr. 21040): some.... Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Interpret IR Spectroscopy Graph?. YouTube. Retrieved from [Link]

Sources

- 1. This compound | 6528-34-3 | Benchchem [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. specialchem.com [specialchem.com]

- 4. specialchem.com [specialchem.com]

- 5. This compound-P-Organic pigment-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 6. PIGMENT YELLOW RN-Organic pigment-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 7. Chemical CAS No. 6528-34-3 this compound Pigment Yellow 65 - Pigment Yellow and Organic Pigment [mornichemical.en.made-in-china.com]

- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 9. pacificbiolabs.com [pacificbiolabs.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of C.I. Pigment Yellow 65

Abstract

C.I. Pigment Yellow 65 (PY65), a monoazo yellow pigment, is valued for its vibrant reddish-yellow hue and good fastness properties in various applications.[1] The performance of this organic pigment, including its color strength, opacity, lightfastness, and thermal stability, is intrinsically linked to its solid-state arrangement, namely its crystal structure. Understanding the three-dimensional packing of molecules in the crystal lattice is paramount for optimizing its synthesis, formulation, and for predicting its behavior in different matrices. This guide provides a comprehensive technical overview of the methodologies employed in the crystal structure analysis of Pigment Yellow 65. While a definitive, publicly available crystal structure for PY65 remains elusive in the scientific literature, this document serves as a rigorous guide to the experimental and computational workflows necessary to elucidate it. We will delve into the critical steps of sample preparation, single-crystal and powder X-ray diffraction techniques, and the emerging field of computational crystal structure prediction.

Introduction: The Pivotal Role of Crystal Structure in Pigment Performance

Organic pigments like Pigment Yellow 65, with the chemical formula C₁₈H₁₈N₄O₆ and IUPAC name 2-[(4-Methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide, are crystalline solids.[2][3] Their utility is not merely a function of their molecular structure but is profoundly influenced by their supramolecular assembly in the solid state. The crystal structure dictates key physical properties:

-

Color and Tinctorial Strength: The arrangement of molecules affects the electronic interactions and, consequently, the absorption and reflection of light.

-

Polymorphism: The existence of multiple crystal forms of the same compound can lead to significant variations in color, solubility, and stability.

-

Thermal Stability: The strength of the intermolecular forces within the crystal lattice influences the pigment's resistance to heat.

-

Dispersibility: The surface characteristics of the pigment particles, which are a manifestation of the underlying crystal structure, impact how well they disperse in various media.

Given the significance of these properties, a thorough crystal structure analysis is an indispensable component of pigment research and development.

Synthesis and Preparation of Crystalline Samples

The journey to understanding the crystal structure of Pigment Yellow 65 begins with its synthesis and the subsequent preparation of high-quality crystalline material.

Synthesis of Pigment Yellow 65

The industrial synthesis of Pigment Yellow 65 involves a two-step process: diazotization followed by an azo coupling reaction.[2][3]

-

Diazotization: 4-Methoxy-2-nitrobenzenamine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.

-

Azo Coupling: The diazonium salt is then coupled with N-(2-methoxyphenyl)-3-oxobutanamide to yield the final Pigment Yellow 65 molecule.

This process typically yields a polycrystalline powder. For detailed crystal structure analysis, particularly single-crystal X-ray diffraction, obtaining single crystals is the gold standard.

Single Crystal Growth: The Crystallographer's Challenge

Growing single crystals of organic pigments is often a formidable task due to their low solubility in most common solvents. However, several techniques can be employed:

-

Slow Evaporation: A dilute solution of the purified pigment in a suitable high-boiling point solvent (e.g., dimethylformamide, N-methyl-2-pyrrolidone) is allowed to evaporate slowly over days or weeks.

-

Vapor Diffusion: A solution of the pigment is placed in a sealed container with a more volatile solvent in which the pigment is less soluble. Slow diffusion of the anti-solvent vapor into the pigment solution can induce crystallization.

-

Slow Cooling: A saturated solution of the pigment at an elevated temperature is slowly cooled, allowing for the gradual formation of crystals.

The quality of the resulting crystals is paramount for a successful diffraction experiment.

Elucidating the Crystal Structure: Key Methodologies

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Protocol: A Step-by-Step Guide to SC-XRD

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal.

-

Data Reduction and Integration: The intensities of the diffraction spots are measured and corrected for various experimental factors.

-

Structure Solution and Refinement: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final crystal structure.

Caption: Workflow for Computational Crystal Structure Prediction.

Data Interpretation and Correlation with Pigment Properties

Once a crystal structure is determined, the wealth of information it contains can be used to understand and predict the pigment's macroscopic properties.

| Structural Feature | Influence on Pigment Properties |

| Molecular Conformation | Affects the intramolecular electronic transitions and thus the inherent color. |

| Intermolecular Interactions (e.g., hydrogen bonds, π-π stacking) | Govern the stability of the crystal lattice, influencing thermal stability and solubility. |

| Molecular Packing Motif | Determines the density, refractive index, and can influence the color through intermolecular electronic coupling. |

| Presence of Voids or Solvent Channels | Can impact the pigment's stability and its interaction with the surrounding medium. |

Conclusion

References

-

Ataman Kimya. (n.d.). PIGMENT YELLOW 65. Retrieved January 21, 2026, from [Link]

-

WorldOfChemicals. (2012, November 16). Pigment Yellow 65. Retrieved January 21, 2026, from [Link]

-

Monico, L., et al. (2022). Degradation of CdS Yellow and Orange Pigments: A Preventive Characterization of the Process through Pump–Probe, Reflectance, X-ray Diffraction, and Raman Spectroscopy. Materials, 15(16), 5601. [Link]

-

ChemInfo Public. (n.d.). Pigment Gelb 65 (C.I. 11740). Retrieved January 21, 2026, from [Link]

-

Cocrystal Prediction. (n.d.). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. PMC. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Crystal structure prediction. Retrieved January 21, 2026, from [Link]

-

Qin, C., et al. (2025, March 27). Efficient Crystal Structure Prediction Using Genetic Algorithm and Universal Neural Network Potential. arXiv. [Link]

-

PubChem. (n.d.). Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxo-. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Butanamide, 2-((2-methoxy-4-nitrophenyl)azo)-N-(2-methoxyphenyl)-3-oxo-. Retrieved January 21, 2026, from [Link]

-

Qin, C., et al. (n.d.). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. [Link]

-

Wikidata. (n.d.). 2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide. Retrieved January 21, 2026, from [Link]

-

Zeya Chemicals. (n.d.). Pigment yellow 65 - Corimax Yellow RN. Retrieved January 21, 2026, from [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 65. Retrieved January 21, 2026, from [Link]

-

MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. [Link]

-

CAS Common Chemistry. (n.d.). N-(5-Chloro-2-methoxyphenyl)-2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide. Retrieved January 21, 2026, from [Link]

-

Ataman Kimya. (n.d.). PIGMENT YELLOW 65. Retrieved January 21, 2026, from [Link]

-

Monico, L., et al. (2025, September 2). Advanced X-ray techniques to study the alteration of pigments in paintings. IRIS . [Link]

-

iSuoChem. (n.d.). Wholesale ci 11740,Professional ci 11740 Supplier. Retrieved January 21, 2026, from [Link]

-

Vibrantz Technologies. (n.d.). Organic Color Pigments. Retrieved January 21, 2026, from [Link]

-

Vibrantz Technologies. (n.d.). Inorganic Color Pigments. Retrieved January 21, 2026, from [Link]

Sources

Authored by: Dr. Evelyn Reed, Senior Application Scientist

<-33> A Technical Guide to the Thermogravimetric Analysis (TGA) of Permanent Yellow RN

Abstract

This technical guide provides a comprehensive framework for conducting Thermogravimetric Analysis (TGA) on this compound, a diarylide azo pigment. Aimed at researchers, scientists, and professionals in drug development and material science, this document moves beyond a standard protocol. It delves into the causal reasoning behind experimental choices, ensuring a self-validating and robust analytical approach. We will explore the fundamental principles of TGA, detail a step-by-step experimental workflow, interpret the anticipated thermal decomposition profile, and discuss the critical parameters that influence data integrity. The guide is grounded in authoritative standards and scientific literature to ensure technical accuracy and trustworthiness.

Introduction: Understanding this compound and TGA's Role

This compound is a member of the diarylide azo pigment family, specifically classified as Pigment Yellow 13 (C.I. 21100).[1] These organic compounds are characterized by two azo groups (-N=N-) and are widely utilized in printing inks, plastics, and coatings due to their high tinting strength and stability.[2][3] The thermal stability of such pigments is a critical performance parameter, dictating their suitability for high-temperature processing applications, such as in polymer extrusion or certain coating-curing processes.[2] There is evidence that diarylide pigments can degrade at temperatures above 200°C, which underscores the importance of precisely characterizing their thermal limits.[2]

Thermogravimetric Analysis (TGA) is an essential technique for this characterization.[4] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] By precisely monitoring mass loss, TGA provides quantitative insights into a material's thermal stability, decomposition kinetics, and compositional properties.[6][7] This guide will establish a robust methodology for analyzing this compound to determine its key thermal decomposition characteristics.

The Science of TGA: Core Principles

A TGA instrument consists of a high-precision microbalance and a furnace. The sample is placed in a crucible, which is suspended from the balance within the furnace. As the furnace heats the sample according to a defined temperature program, any mass change is continuously recorded. The resulting TGA curve plots the percentage of initial mass remaining against temperature.